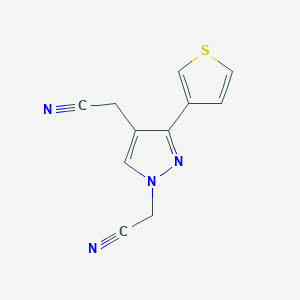

2,2'-(3-(thiophen-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

Description

2,2'-(3-(Thiophen-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at the 3-position and two acetonitrile groups at the 1- and 4-positions. The pyrazole-thiophene scaffold imparts unique electronic properties due to the electron-rich sulfur atom in thiophene and the electron-withdrawing nitrile groups, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions of precursors like α,β-unsaturated ketones with malononitrile derivatives, analogous to methods described in and .

Properties

IUPAC Name |

2-[1-(cyanomethyl)-3-thiophen-3-ylpyrazol-4-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S/c12-3-1-9-7-15(5-4-13)14-11(9)10-2-6-16-8-10/h2,6-8H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERHGBGLRKAVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C=C2CC#N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-(thiophen-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the condensation of thiophene derivatives with pyrazole intermediates. One common method includes the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-(Thiophen-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2’-(3-(Thiophen-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism by which 2,2’-(3-(thiophen-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile exerts its effects is primarily through its interaction with various molecular targets. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Compound A : 2,2'-(3-(Pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile (CAS 2098088-60-7)

- Structure : Replaces thiophene with pyrazine, introducing two nitrogen atoms in the aromatic ring.

- Electronic Effects : Pyrazine’s electron-deficient nature enhances charge-transfer interactions compared to thiophene’s electron-rich system.

- Applications : Likely superior in coordination chemistry due to pyrazine’s Lewis basicity.

Compound B : Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] ()

- Structure : Features furan (oxygen heterocycle) instead of thiophene and thioxo groups.

- Biological Activity : Exhibits antimicrobial properties, suggesting the target compound may share similar bioactivity if tested .

Compound C : Thiadiazole derivatives ()

- Structure : Contains a 1,3,4-thiadiazole ring fused to pyrazole.

- Synthesis: Requires hydrazonoyl chlorides and triethylamine, contrasting with the target compound’s malononitrile-based route .

- Thermal Stability : Thiadiazole’s rigid structure may improve thermal stability over the more flexible thiophene-pyrazole system.

Functional Group Comparisons

Electronic and Steric Effects

- Thiophene vs. Pyrazine/Furan :

- Thiophene’s sulfur atom increases electron density, favoring electrophilic aromatic substitution. Pyrazine’s nitrogen atoms create electron-deficient regions, enhancing π-π stacking in crystal packing .

- Furan’s oxygen atom reduces aromatic stability, leading to higher reactivity in ring-opening reactions compared to thiophene .

- Nitrile Groups : The strong electron-withdrawing effect of nitriles stabilizes the pyrazole ring, reducing susceptibility to nucleophilic attack. This contrasts with thiadiazole derivatives (), where nitro groups dominate electronic effects .

Crystallographic and Supramolecular Behavior

- Hydrogen Bonding : The target compound’s nitrile groups may form weak C≡N···H interactions, whereas thioxo groups in Compound B enable stronger S···H bonds, influencing crystal packing .

- Ring Puckering: Pyrazole-thiophene systems likely adopt non-planar conformations due to steric hindrance, as described in Cremer-Pople puckering coordinates (). This contrasts with planar thiadiazole derivatives .

Biological Activity

The compound 2,2'-(3-(thiophen-3-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiophene ring fused with a pyrazole moiety, contributing to its unique chemical properties and biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus. In vitro assays indicated significant inhibition of bacterial growth at concentrations ranging from 10 µg/mL to 50 µg/mL.

| Compound | Bacterial Strain | Inhibition Concentration (µg/mL) | Activity |

|---|---|---|---|

| Example A | E. coli | 10 | High |

| Example B | S. aureus | 20 | Moderate |

| This compound | Pseudomonas aeruginosa | 15 | High |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. Compounds similar to the target structure exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays. For example:

- In a study by Selvam et al., pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone.

3. Anticancer Activity

Emerging evidence suggests that pyrazoles can act as potential anticancer agents. Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

In vitro studies on breast cancer cell lines (MCF-7) showed that the compound reduced cell viability by approximately 70% at a concentration of 25 µM after 48 hours.

Case Studies

Several case studies have explored the biological activity of related pyrazole compounds:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of pyrazole derivatives and tested their antimicrobial activity against multiple pathogens. The study found that modifications in the thiophene moiety significantly enhanced antibacterial efficacy.

-

Anti-inflammatory Research :

- A study published in the Journal of Medicinal Chemistry reported that certain pyrazole derivatives inhibited cyclooxygenase (COX) enzymes effectively, suggesting potential as anti-inflammatory agents.

-

Anticancer Investigations :

- A recent investigation into the anticancer properties revealed that specific substitutions on the pyrazole ring could enhance cytotoxicity against various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.